molecular formula C12H18N2 B1624560 N2-Cyclohexyl-N1-phenylhydrazine CAS No. 53656-81-8

N2-Cyclohexyl-N1-phenylhydrazine

Cat. No.: B1624560
CAS No.: 53656-81-8
M. Wt: 190.28 g/mol
InChI Key: UUHXCOGOBLTVJX-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N1-phenylhydrazine: is a hydrazine derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 210.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-Cyclohexyl-N1-phenylhydrazine can be synthesized through the reaction of cyclohexylamine with phenylhydrazine under controlled conditions. The reaction typically involves the use of organic solvents and may require heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions: N2-Cyclohexyl-N1-phenylhydrazine undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .

Common Reagents and Conditions:

    Nucleophilic Addition: Hydrazine reacts with carbonyl compounds to form hydrazones.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: The Wolff-Kishner reduction involves the use of hydrazine and a strong base like potassium hydroxide, typically in a high boiling point solvent such as ethylene glycol.

Major Products:

    Nucleophilic Addition: Formation of hydrazones.

    Oxidation: Formation of corresponding oxidized products.

    Reduction: Conversion to alkanes through the Wolff-Kishner reduction.

Scientific Research Applications

Chemical Applications

Organic Synthesis:
N2-Cyclohexyl-N1-phenylhydrazine is primarily used as a reagent in organic synthesis. It plays a crucial role in the formation of hydrazones and other nitrogen-containing compounds. The compound undergoes nucleophilic addition reactions with carbonyl groups, resulting in the formation of stable hydrazones, which can further participate in various transformations such as the Wolff-Kishner reduction.

Reaction Type Description
Nucleophilic AdditionReacts with carbonyl compounds to form hydrazones.
OxidationCan be oxidized using agents like potassium permanganate.
ReductionParticipates in the Wolff-Kishner reduction to convert hydrazones to alkanes.

Industrial Production:
In industrial settings, this compound is synthesized under Good Manufacturing Practices (cGMP) to ensure high purity and quality. Its production often involves large-scale synthesis, utilizing controlled conditions to optimize yield and minimize impurities.

Biological Applications

Antimicrobial and Anticancer Properties:
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. For instance, studies have evaluated its efficacy against various cancer cell lines, showing promising results that suggest it may serve as a lead compound for developing new anticancer agents .

Case Study: Antitumor Activity
A study highlighted the synthesis of derivatives from this compound, which were tested against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some derivatives showed higher antitumor activity than the reference drug doxorubicin, indicating significant therapeutic potential .

Medicinal Applications

Drug Development:
The compound is being explored for its therapeutic potential in drug development. Its unique structural features allow it to interact with various biological targets, making it a candidate for designing new pharmaceuticals aimed at treating conditions such as cancer and infectious diseases .

Mechanism of Action:
The mechanism of action involves nucleophilic addition to carbonyl groups, leading to the formation of reactive intermediates that can interact with biological macromolecules. This interaction can disrupt cellular processes, contributing to its anticancer effects.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N1-phenylhydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound reacts with carbonyl groups to form hydrazones, which can further undergo various transformations. The Wolff-Kishner reduction mechanism involves the formation of a hydrazone intermediate, followed by base-catalyzed double-bond migration, loss of nitrogen gas, and protonation to yield the alkane product .

Comparison with Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.

    Cyclohexylamine: Another amine that can form hydrazones with carbonyl compounds.

    N-Methylphenylhydrazine: A methylated derivative with distinct properties.

Uniqueness: N2-Cyclohexyl-N1-phenylhydrazine stands out due to its unique combination of cyclohexyl and phenyl groups, which confer specific chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.

Biological Activity

N2-Cyclohexyl-N1-phenylhydrazine is a hydrazine derivative that has garnered interest in various fields, particularly for its potential biological activities . This compound is characterized by its unique molecular structure, which includes a cyclohexyl group and a phenyl group, contributing to its reactivity and solubility in organic solvents. Its molecular formula is C13H18N4C_{13}H_{18}N_4 with a molecular weight of 210.3 g/mol.

This compound undergoes several chemical reactions, which include:

  • Nucleophilic Addition: Reacts with carbonyl compounds to form hydrazones.
  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Participates in the Wolff-Kishner reduction, converting hydrazones to alkanes under basic conditions.

These reactions are significant for its applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action may involve the inhibition of essential bacterial enzymes, which disrupts cellular processes necessary for survival .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have evaluated its efficacy against several cancer cell lines, including:

  • Breast Adenocarcinoma (MCF-7)
  • Non-small Cell Lung Cancer (NCI-H460)
  • CNS Cancer (SF-268)

Some derivatives of this compound demonstrated higher activity than the reference drug doxorubicin, indicating its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to its ability to form hydrazones with carbonyl-containing biomolecules. This interaction may alter the function of these biomolecules, leading to cell cycle arrest or apoptosis in cancer cells.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of various hydrazone derivatives, this compound was synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound showed that it effectively inhibited both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibacterial agents .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotes
This compoundAntimicrobial, AnticancerHigher potency than doxorubicin in studies
PhenylhydrazineModerate antimicrobialSimpler structure; less potent
CyclohexylamineLimited biological activityPrimarily used as an amine

This table illustrates how this compound compares with similar compounds regarding biological activity and potential applications.

Properties

IUPAC Name

1-cyclohexyl-2-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHXCOGOBLTVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454626
Record name N2-Cyclohexyl-N1-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53656-81-8
Record name N2-Cyclohexyl-N1-phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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